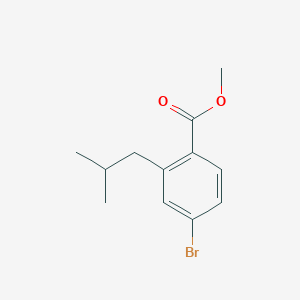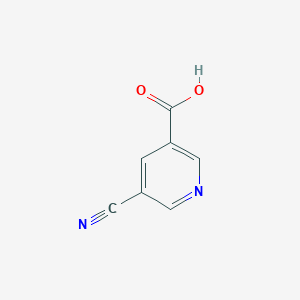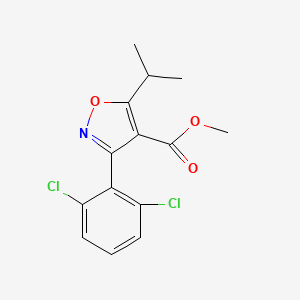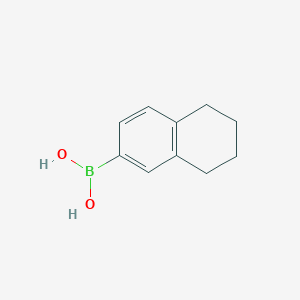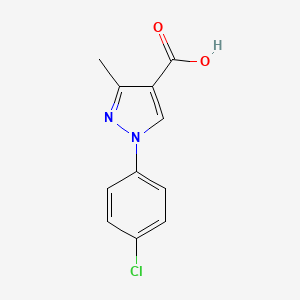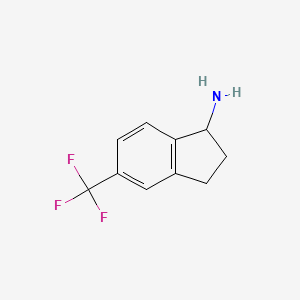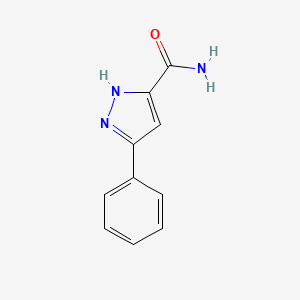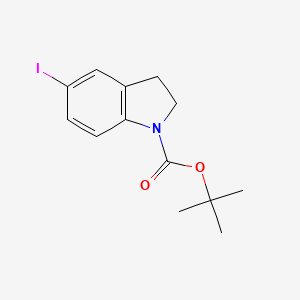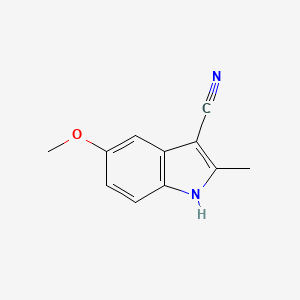
(2-Metil-4-(metilsulfonil)fenil)hidrazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a methylsulfonyl-substituted phenyl ring
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Possible applications in the production of dyes and pigments due to its ability to form azo compounds.
Mecanismo De Acción
Target of Action
The primary target of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX-2 by (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine leads to a decrease in the production of pro-inflammatory mediators. This results in anti-inflammatory effects, which can be beneficial in conditions such as arthritis and other inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is an enzyme involved in the inflammatory process . This selective inhibition is crucial as it helps reduce inflammation without causing the gastrointestinal side effects typically associated with non-selective COX inhibitors. Additionally, (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine interacts with nitric oxide (NO), which plays a role in vasodilation and inhibition of platelet aggregation .
Cellular Effects
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation . Furthermore, (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine has been shown to release moderate amounts of nitric oxide, which can modulate cellular functions such as vasodilation and inhibition of platelet aggregation .
Molecular Mechanism
The molecular mechanism of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, the release of nitric oxide from (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine contributes to its vasodilatory effects and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and vasodilatory effects .
Dosage Effects in Animal Models
The effects of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and vasodilatory effects without causing adverse effects . At higher doses, (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine may cause toxic effects, including gastrointestinal irritation and potential cardiovascular issues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is involved in various metabolic pathways. It interacts with enzymes such as COX-2 and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and vasodilatory effects .
Transport and Distribution
The transport and distribution of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its selective inhibition of COX-2 and modulation of nitric oxide levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylhydrazine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is unique due to the presence of both a methylsulfonyl group and a hydrazine group on the phenyl ring
Propiedades
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQSGDALKMEECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

